molecular formula C60H40N4 B12447417 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin

Cat. No.: B12447417
M. Wt: 817.0 g/mol
InChI Key: IHKSTRJFXIZHQT-UHFFFAOYSA-N
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Description

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Trifluoroacetic acid or boron trifluoride etherate

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of a bilane intermediate, which cyclizes to form the porphyrin macrocycle. The naphthalene groups are introduced through the use of naphthaldehyde as the aldehyde component in the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Scaling up: the reaction in larger reactors

    Optimizing reaction conditions: to maximize yield and purity

    Purification: through techniques such as column chromatography or recrystallization

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:

    Oxidation: The porphyrin core can be oxidized to form porphyrin dications.

    Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.

    Substitution: The naphthalene groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as iodine or ferric chloride in acetic acid.

    Reduction: Metal salts like zinc acetate or cobalt chloride in the presence of a reducing agent.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Porphyrin dications

    Reduction: Metalloporphyrins

    Substitution: Brominated or nitrated derivatives of the naphthalene groups

Scientific Research Applications

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.

    Biology: Studied for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the development of sensors and catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin involves its ability to interact with light and generate reactive oxygen species. This property makes it useful as a photosensitizer in photodynamic therapy. The compound can also coordinate with metal ions, forming metalloporphyrins that can act as catalysts in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of naphthalene groups.

    5,10,15,20-Tetra(4-pyridyl)porphyrin: Contains pyridyl groups, used in the synthesis of ionic liquids.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, used in the development of biosensors.

Uniqueness

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is unique due to the presence of naphthalene groups, which can enhance its photophysical properties and make it more suitable for applications in photodynamic therapy and as a photosensitizer.

Properties

Molecular Formula

C60H40N4

Molecular Weight

817.0 g/mol

IUPAC Name

5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin

InChI

InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H

InChI Key

IHKSTRJFXIZHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4

Origin of Product

United States

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